1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile
Overview
Description
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold, in particular, has garnered significant attention due to its potential therapeutic applications against various diseases, including neurodegenerative disorders and infections .
Preparation Methods
The synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile typically involves the reaction of homophthalic anhydride with imines. This reaction allows for the closure of the isoquinoline ring in a single step while introducing desired pharmacophore groups at specific positions . Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Scientific Research Applications
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.
Medicine: Research focuses on its potential use in treating neurodegenerative disorders and infections.
Mechanism of Action
The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
1-Oxo-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile can be compared with other isoquinoline derivatives, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1,2,3,4-Tetrahydroisoquinoline: A widely studied scaffold with diverse biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-8-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-8-3-1-2-7-4-5-12-10(13)9(7)8/h1-3H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNXZWRAQLILLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215000 | |
Record name | 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352394-93-4 | |
Record name | 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-1-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352394-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoquinolinecarbonitrile, 1,2,3,4-tetrahydro-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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